molecular formula C11H12N2O3 B2689391 methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate CAS No. 890008-06-7

methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate

Cat. No.: B2689391
CAS No.: 890008-06-7
M. Wt: 220.228
InChI Key: PCOHVJUAQBXLOF-UHFFFAOYSA-N
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Description

Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group and two methyl groups attached to the pyridine ring, along with a methoxycarbonyl group attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate can be achieved through several methods. One common method involves the reaction of 3-cyano-4,6-dimethyl-2-hydroxypyridine with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The cyano group and the pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(3-cyano-4,6-diphenylpyridin-2-yl)oxy]acetate: Similar structure but with phenyl groups instead of methyl groups.

    Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetate: Similar structure but with a thio group instead of an oxy group.

Uniqueness

Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-4-8(2)13-11(9(7)5-12)16-6-10(14)15-3/h4H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOHVJUAQBXLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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